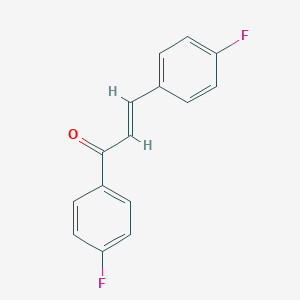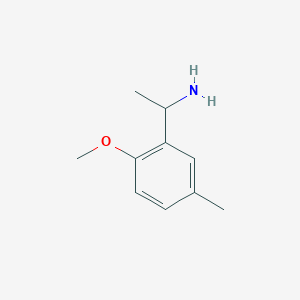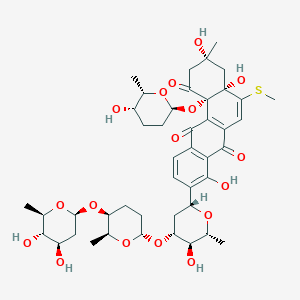
4,4'-Difluorochalcone
Vue d'ensemble
Description
4,4'-Difluorochalcone is a useful research compound. Its molecular formula is C15H10F2O and its molecular weight is 244.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54889. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Science des matériaux : Amélioration des propriétés des polymères
4,4'-Difluorochalcone : est utilisé dans la synthèse de chromophores de transfert de charge quasi bidimensionnels au sein de polymères à chaîne principale . Cette application améliore considérablement les propriétés mécaniques et thermiques des polymères tout en conservant la transparence optique et les effets optiques non linéaires (NLO). Ces propriétés améliorées sont cruciales pour le développement de matériaux avancés présentant des caractéristiques de performance spécifiques.
Pharmacologie : Applications thérapeutiques potentielles
Les chalcones, y compris le This compound, ont été largement étudiées pour leurs propriétés pharmacologiques. Elles présentent une gamme d'activités thérapeutiques potentielles, telles que des effets antimicrobiens, anticancéreux, anti-inflammatoires et antipaludiques . La modification des structures de chalcone, comme l'ajout d'atomes de fluor, peut augmenter la puissance, réduire la toxicité et élargir l'action pharmacologique.
Synthèse chimique : Intermédiaire pour les chromophores
En chimie organique, le This compound sert d'intermédiaire dans la synthèse des chromophores . Ces chromophores sont essentiels pour la création de colorants et de pigments qui répondent à divers stimuli, les rendant précieux pour les applications de capteurs et d'imagerie.
Chimie des polymères : Création de polymères biodégradables
This compound : est impliqué dans la création de polymères biodégradables, ce qui constitue une étape importante vers des matériaux durables . Ces polymères peuvent être décomposés dans des conditions spécifiques, réduisant l'impact environnemental et contribuant à une économie circulaire.
Mécanisme D'action
Mode of Action
It is known that chalcones, the class of compounds to which 4,4’-difluorochalcone belongs, often interact with their targets through non-covalent interactions such as hydrogen bonding .
Biochemical Pathways
Chalcones are known to interact with a variety of biochemical pathways, but the specific pathways affected by 4,4’-Difluorochalcone require further investigation .
Pharmacokinetics
The impact of these properties on the bioavailability of 4,4’-Difluorochalcone is currently unknown .
Result of Action
Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of 4,4’-Difluorochalcone .
Safety and Hazards
Propriétés
IUPAC Name |
(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVDMNDUOURGI-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2805-56-3 | |
| Record name | 2805-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Difluorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,4'-difluorochalcone a suitable monomer for synthesizing high molecular weight polymers?
A1: The research paper highlights the high reactivity of the fluorine atoms located at the para position of the this compound molecule []. This reactivity facilitates nucleophilic aromatic substitution reactions with bisphenols, leading to the formation of high molecular weight poly(aryl ether chalcone)s. The fluorine atoms act as good leaving groups, allowing for efficient chain extension during polymerization.
Q2: What are the advantages of using poly(aryl ether chalcone)s derived from this compound in optical applications?
A2: The synthesized poly(aryl ether chalcone)s demonstrate desirable properties for optical applications. They form high optical quality films through spin-coating and have a cutoff wavelength shorter than 410 nm []. This makes them potentially suitable for use in optical waveguides, lenses, and other photonic devices. Furthermore, their ability to be corona poled allows for the modification of their symmetry structures, which is crucial for achieving second harmonic generation (SHG) effects [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)





![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)







